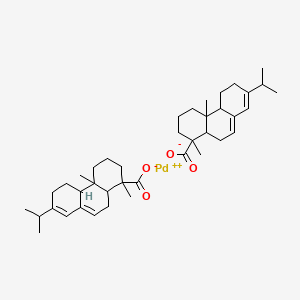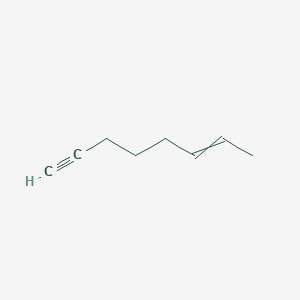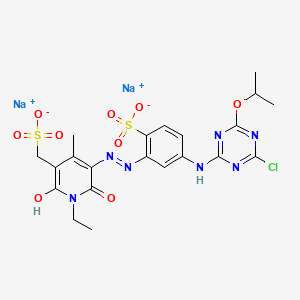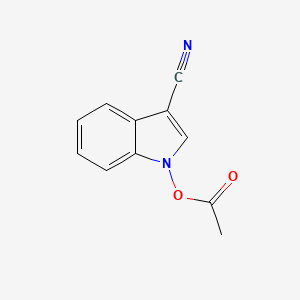
1-(Acetyloxy)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetyloxy)-1H-indole-3-carbonitrile is an organic compound that features an indole core substituted with an acetyloxy group and a carbonitrile group. The indole structure is a common motif in many natural and synthetic compounds, known for its wide range of biological activities.
Métodos De Preparación
One common method is the acetylation of an indole-3-carbonitrile using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Acetyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the acetyloxy group or to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Acetyloxy)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Acetyloxy)-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The acetyloxy group can be hydrolyzed to release acetic acid, which may participate in further biochemical reactions. The indole core can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The carbonitrile group can also participate in reactions that modify the compound’s biological activity .
Comparación Con Compuestos Similares
1-(Acetyloxy)-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-(Acetyloxy)-2-propanone: Another compound with an acetyloxy group, used in different chemical contexts. The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
Número CAS |
69111-89-3 |
|---|---|
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
(3-cyanoindol-1-yl) acetate |
InChI |
InChI=1S/C11H8N2O2/c1-8(14)15-13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,7H,1H3 |
Clave InChI |
YQVBPQKNEHCVQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1C=C(C2=CC=CC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


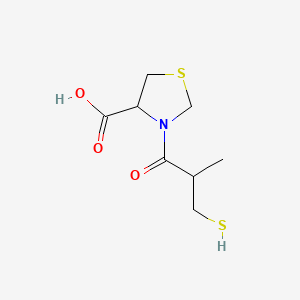
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
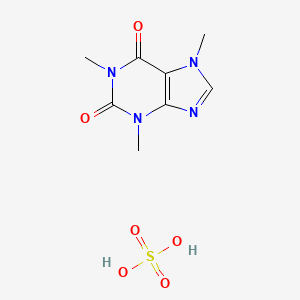
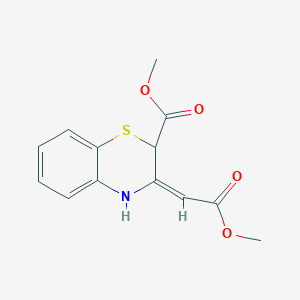
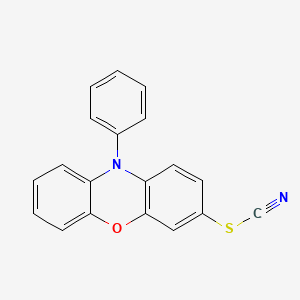
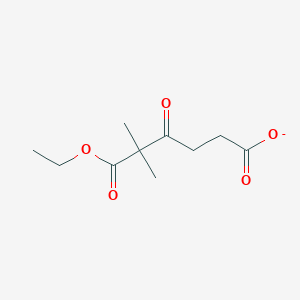

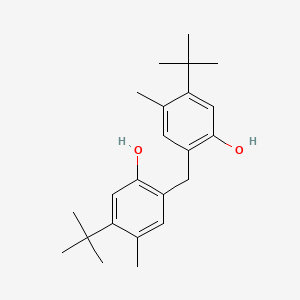
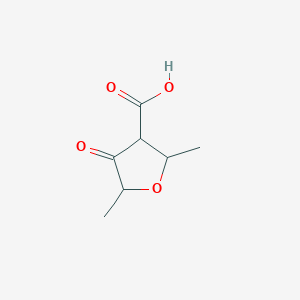
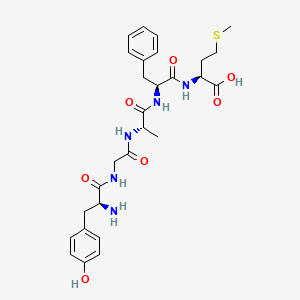
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
